![molecular formula C7H5F3INO B568903 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine CAS No. 503184-34-7](/img/structure/B568903.png)
3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5F3INO . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine and its derivatives is crucial in the agrochemical and pharmaceutical industries . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group, a methoxy group, and an iodine atom attached to it . The presence of these groups gives the compound its unique physical and chemical properties .Scientific Research Applications
- The trifluoromethyl group in this compound contributes to its superior pest control properties compared to traditional phenyl-containing insecticides . Researchers explore its potential as an effective pesticide to combat pests in agriculture.
- The meningeal blood vessels and dura are pain-sensitive and innervated by peripheral sensory trigeminal nerves. This compound acts as a calcitonin gene-related peptide (CGRP) receptor antagonist, which could have implications in pain management and migraine treatment .
- Researchers use 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine as a building block in cyclocondensation reactions. Its trifluoromethyl-containing moiety enables the synthesis of more complex molecules .
Agrochemicals and Pest Control
Neuroscience and Pain Management
Organic Synthesis and Building Blocks
Future Directions
Mechanism of Action
Target of Action
Compounds containing a trifluoromethyl group have been shown to exhibit improved drug potency towards enzymes such as reverse transcriptase .
Mode of Action
It’s known that molecules with a trifluoromethyl group can lower the pka of the cyclic carbamate, enhancing hydrogen bonding interaction with proteins, thereby improving drug potency .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can be involved in various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially influence these properties, as it is known to enhance the metabolic stability and lipophilicity of drugs .
Result of Action
It’s known that trifluoromethyl-containing compounds can inhibit the growth of target insects at their larval stages .
Action Environment
It’s known that the stability and reactivity of trifluoromethyl-containing compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
properties
IUPAC Name |
3-iodo-6-methoxy-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-5-3-2-4(11)6(12-5)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALNBVZKAAUOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698956 | |
Record name | 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine | |
CAS RN |
503184-34-7 | |
Record name | 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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